molecular formula C13H17NO5 B3005234 a-(Boc-amino)-3-hydroxybenzeneacetic acid CAS No. 39274-53-8

a-(Boc-amino)-3-hydroxybenzeneacetic acid

Cat. No.: B3005234
CAS No.: 39274-53-8
M. Wt: 267.281
InChI Key: OWZGHJNAVZKAIL-UHFFFAOYSA-N
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Description

a-(Boc-amino)-3-hydroxybenzeneacetic acid: is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group attached to a benzene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and organic chemistry due to its stability and ease of deprotection.

Mechanism of Action

Target of Action

The primary target of a-(Boc-amino)-3-hydroxybenzeneacetic acid is the amine group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protective group for these amines, which often need to be protected in synthetic reactions .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Biochemical Pathways

The Boc-protection process affects the biochemical pathways of the target amines. The Boc group prevents these amines from reacting with other compounds in the system, thereby influencing the overall biochemical pathway . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Pharmacokinetics

The boc group is known to be stable and resistant to various conditions, which may influence the compound’s bioavailability .

Result of Action

The primary result of the action of this compound is the protection of amines. This protection allows for more controlled and selective chemical reactions, as the Boc group prevents the amines from reacting with other compounds . After the desired reactions have taken place, the Boc group can be removed, freeing the amines to participate in further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Boc-protection process can be conducted under either aqueous or anhydrous conditions . Additionally, the stability of the Boc group can be affected by the pH and temperature of the environment . Therefore, careful control of these environmental factors is crucial for the effective use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-(Boc-amino)-3-hydroxybenzeneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: In an industrial setting, the production of Boc-protected compounds often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time precisely. The Boc protection is followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: a-(Boc-amino)-3-hydroxybenzeneacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Bases: Triethylamine, pyridine

    Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed:

Scientific Research Applications

Chemistry: a-(Boc-amino)-3-hydroxybenzeneacetic acid is widely used in peptide synthesis as a protected amino acid derivative. It allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. The Boc group provides stability during biochemical assays .

Medicine: In medicinal chemistry, Boc-protected compounds are used in the development of pharmaceuticals. They serve as intermediates in the synthesis of drug candidates, ensuring that the amino group remains protected until the final deprotection step .

Industry: Industrially, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it a valuable building block in various chemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which provides distinct reactivity and stability compared to other Boc-protected amino acids. Its hydroxy group allows for additional functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZGHJNAVZKAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39274-53-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid
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